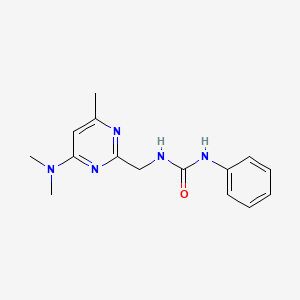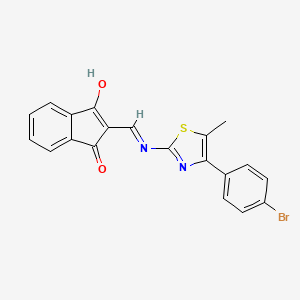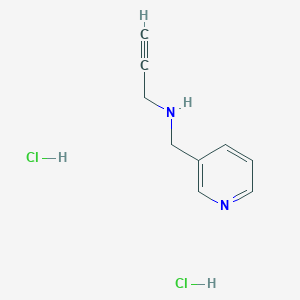
N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route is the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride diethyl etherate (BF3.OEt2, THF). This process yields 2,4-dimethoxybenzylamine, a key intermediate . Further elaboration of the synthesis pathway would require detailed experimental procedures and optimization.
科学的研究の応用
Antioxidant Properties
Research involving derivatives of triazole and phenol compounds, which share structural similarities with the given compound, has shown significant antioxidant properties. For example, new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol have been synthesized and demonstrated considerable free-radical scavenging ability in DPPH and FRAP assays (Hussain, 2016). This suggests that compounds with dimethoxyphenyl groups may have potential as antioxidants.
Molecular Structure and Crystallography
Studies on compounds with hydrazinecarboxamide groups, such as 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide, provide insights into their molecular structure, showcasing dihedral angles and hydrogen bonding patterns that could influence the compound's stability and interactions (Tahir et al., 2012). Understanding these molecular characteristics is crucial for applications in material science and drug design.
HIV Integrase Inhibition
Research on compounds with dihydropyridine and hydrazinecarboxamide functionalities has shown promise in inhibiting HIV integrase, a key enzyme in the HIV replication cycle. A study on a potent HIV integrase inhibitor highlights the importance of the molecule's conformation and tautomeric structure for its inhibitory activity (Bacsa et al., 2013). This suggests potential pharmacological applications for similar compounds in antiviral research.
Electrochromic and Polymeric Materials
The synthesis of aromatic polyamides containing dimethoxy-substituted units, such as triphenylamine derivatives, has been explored for their electrochromic properties. These materials show good thermal stability and solubility, with potential applications in electrochromic devices (Liou & Chang, 2008). Compounds with dimethoxyphenyl groups could contribute to the development of new materials with enhanced electrochromic performance.
Antimicrobial Activity
Cyanoacetamide derivatives, particularly those involving pyrimidines and benzothiophenes, have been evaluated for their antimicrobial properties. These studies reveal the potential of such compounds to serve as the basis for developing new antimicrobial agents with targeted activity profiles (Abdelghani et al., 2017). The structural characteristics of N-(2,4-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide could provide insights into its potential antimicrobial applications.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-15-4-6-16(7-5-15)13-27-14-17(8-11-21(27)28)22(29)25-26-23(30)24-19-10-9-18(31-2)12-20(19)32-3/h4-12,14H,13H2,1-3H3,(H,25,29)(H2,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWREMWFRZOIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)
![4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B2592253.png)
![N-(4-acetylphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2592256.png)
![(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one](/img/structure/B2592257.png)
![N-(3,4-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2592259.png)


![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592264.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592266.png)
methanone](/img/structure/B2592267.png)

![5-chloro-4-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2592269.png)
